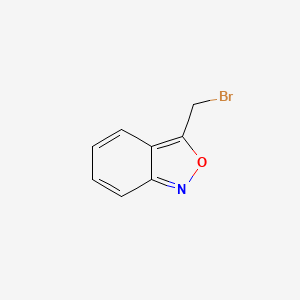

3-(Bromomethyl)-2,1-benzoxazole

Description

3-(Bromomethyl)-2,1-benzoxazole (C₈H₆BrNO) is a heterocyclic compound featuring a benzoxazole core with a bromomethyl substituent at the 3-position. Its structure is defined by the SMILES string C1=CC2=C(ON=C2C=C1)CBr and InChIKey GVIANCPCVKHYBD-UHFFFAOYSA-N . The compound is synthesized via the reaction of 2-aminophenol with α-bromoacetic acid in polyphosphoric acid (PPA) at 130°C, yielding >99% of the product after extraction . Its bromomethyl group renders it highly reactive in nucleophilic substitution reactions, particularly in click chemistry applications, where it is converted to an azide derivative for further functionalization . Collision cross-section (CCS) predictions for its ions range from 136.3 Ų ([M+H]⁺) to 142.3 Ų ([M+K]⁺), indicating moderate molecular size and shape .

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)-2,1-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-5-8-6-3-1-2-4-7(6)10-11-8/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVIANCPCVKHYBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(ON=C2C=C1)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-2,1-benzoxazole typically involves the bromination of 2,1-benzoxazole. One common method is the reaction of 2,1-benzoxazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)-2,1-benzoxazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the bromomethyl group can yield methyl derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include benzoxazole carboxylic acids and aldehydes.

Reduction: Products include methyl-substituted benzoxazoles.

Scientific Research Applications

Synthetic Applications

The compound serves as a versatile building block for the synthesis of more complex molecules. Notably, it can be employed in:

- Nucleophilic Substitution Reactions : The bromomethyl group is electrophilic and can be substituted by various nucleophiles like amines and thiols.

- Formation of Heterocycles : It acts as a precursor for synthesizing various heterocyclic compounds, which are important in drug discovery .

- Polymer Chemistry : Its derivatives are utilized in creating advanced materials, including polymers and dyes.

Table 1: Synthesis Pathways

| Reaction Type | Reagents/Conditions | Product(s) |

|---|---|---|

| Bromomethylation | 2,1-benzoxazole + Bromomethyl reagents | 3-(Bromomethyl)-2,1-benzoxazole |

| Nucleophilic Substitution | This compound + Nucleophiles | Various substituted derivatives |

| Oxidation | This compound + Oxidizing agents | Benzoxazole derivatives |

Anticonvulsant Activity

Research indicates that derivatives of this compound exhibit significant anticonvulsant properties. A study demonstrated that specific modifications to the benzoxazole ring enhance anticonvulsant efficacy while managing neurotoxicity levels.

Case Study : In a comparative analysis of various derivatives, one compound was noted for its favorable therapeutic index (NTD50/ED50), indicating its potential as an effective anticonvulsant agent.

Antimicrobial Properties

The compound has shown promise in antimicrobial applications. A recent study synthesized several benzoxazole derivatives that demonstrated potent antibacterial activity against both gram-positive and gram-negative bacteria, particularly Escherichia coli and Staphylococcus aureus .

Case Study : The minimal inhibitory concentration (MIC) was determined for selected compounds, revealing effective antibacterial properties at low concentrations.

Material Science Applications

In addition to its medicinal uses, this compound is applied in material science:

- Fluorescent Probes : The compound's derivatives are explored as fluorescent chemosensors for detecting metal ions due to their unique optical properties .

- Catalyst Development : Recent advancements have utilized benzoxazoles in catalysis for organic reactions, enhancing reaction efficiency and selectivity .

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2,1-benzoxazole involves its reactivity towards nucleophiles. The bromomethyl group acts as an electrophilic center, facilitating various substitution reactions. In biological systems, the compound can interact with nucleophilic sites in biomolecules, potentially leading to modifications in their structure and function.

Comparison with Similar Compounds

Substituent Variation: Bromomethyl vs. Bromophenyl

- 3-(Bromomethyl)-2,1-benzoxazole vs. 2-(3-Bromophenyl)imidazo[2,1-b]oxazole The latter features a bromophenyl group attached to an imidazooxazole core, differing in both heterocyclic structure (imidazole fused with oxazole) and substituent type (aromatic bromine vs. aliphatic bromomethyl).

Core Heterocycle Variation: Benzoxazole vs. Benzisoxazole

- This compound vs. 3-(Bromomethyl)-1,2-benzisoxazole

These structural isomers differ in the position of oxygen and nitrogen within the heterocycle. In benzoxazole (2,1-benzoxazole), oxygen is at position 1 and nitrogen at position 2, whereas benzisoxazole (1,2-benzisoxazole) reverses this arrangement. This difference alters electronic properties and reactivity: benzisoxazoles are more prone to ring-opening reactions under acidic conditions, while benzoxazoles exhibit greater thermal stability . Both compounds share the bromomethyl group, but their divergent core structures influence applications in medicinal chemistry and materials science .

Functional Group Complexity: Carboxylate Esters and Hydrazides

- Methyl-2-[bromo(phenyl)methyl]-1,3-benzoxazole-5-carboxylate

This derivative contains a bromophenylmethyl substituent and a carboxylate ester at position 4. The ester group introduces polarity and hydrogen-bonding capacity, making it suitable for pharmacological studies (e.g., triazole-thiol derivatives with antimicrobial activity). In contrast, this compound lacks such functional groups, limiting its direct biological utility but enhancing its versatility as a synthetic intermediate .

Data Table: Key Structural and Functional Comparisons

Biological Activity

3-(Bromomethyl)-2,1-benzoxazole is an organic compound that belongs to the benzoxazole family, characterized by its heterocyclic structure comprising a benzene ring fused to an oxazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action and applications in research.

Chemical Structure and Properties

- Chemical Formula : CHBrNO

- Molecular Weight : 227.08 g/mol

- CAS Number : 74052-98-5

The presence of the bromomethyl group enhances the compound's reactivity, making it a valuable intermediate in organic synthesis and various industrial applications. Its ability to act as a linker in the formation of bicyclic peptides is particularly noteworthy, influencing its biological interactions.

This compound functions primarily through:

- Nucleophilic Substitution : The bromomethyl group can be replaced by nucleophiles such as amines and thiols, leading to the formation of diverse derivatives.

- Formation of Bicyclic Peptides : It acts as a crucial building block in synthesizing bicyclic peptides with potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study screened various derivatives against model bacterial strains and found varying degrees of activity:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | Bacillus subtilis (Gram-positive) | 32 µg/mL |

| Derivative B | Escherichia coli (Gram-negative) | 16 µg/mL |

| Derivative C | Candida albicans | 8 µg/mL |

These findings suggest that certain derivatives have potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It has shown cytotoxic effects on several cancer cell lines:

- Breast Cancer : Effective against MCF-7, MDA-MB-231 cell lines.

- Lung Cancer : Inhibitory effects on A549 and H1975 cell lines.

- Liver Cancer : Activity against HepG2 cells.

The mechanism appears to involve induction of apoptosis and cell cycle arrest in cancer cells. The structure-activity relationship indicates that modifications to the benzoxazole ring can enhance cytotoxicity .

Case Studies

- Cytotoxicity Study : A study evaluated the cytotoxic effects of various benzoxazole derivatives on human cancer cell lines. The results indicated that compounds with specific substitutions on the benzoxazole ring exhibited enhanced cytotoxicity compared to unmodified versions .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial efficacy of this compound derivatives against resistant strains of bacteria. The study highlighted significant activity against drug-resistant Escherichia coli isolates .

Q & A

Q. What are the optimized synthetic routes for 3-(Bromomethyl)-2,1-benzoxazole, and how do reaction conditions influence yield?

The compound is synthesized via dehydration of the product from 2-aminophenol and α-bromoacetic acid using polyphosphoric acid (PPA) at 130°C for 4 hours, achieving >99% yield . Key factors include:

- Catalyst : PPA enhances reaction efficiency by promoting cyclization.

- Temperature : Elevated temperatures (130°C) ensure complete dehydration.

- Solvent-free conditions : Minimize side reactions.

Data Table :

| Parameter | Value |

|---|---|

| Reaction Time | 4 hours |

| Temperature | 130°C |

| Yield | >99% |

Q. How is the molecular structure of this compound characterized experimentally?

X-ray crystallography reveals:

- Bond lengths : The C–Br bond measures ~1.93 Å, consistent with typical C–Br covalent bonds.

- Angles : The exocyclic angle C10–C9–C3 is widened to 113.4° due to steric repulsion between adjacent H atoms .

- Planarity : The benzoxazole ring is planar (max. deviation: 0.007 Å), with the bromomethyl substituent oriented nearly perpendicular to the ring plane .

Implications : Structural deviations influence reactivity and intermolecular interactions in crystal packing.

Advanced Research Questions

Q. How does this compound serve as a precursor in click chemistry for bioactive molecule synthesis?

The bromomethyl group is converted to an azide derivative (2-(azidomethyl)benzoxazole) using NaN₃ in a tBuOH/H₂O mixture at 50°C. This intermediate enables Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for constructing triazole-linked pharmacophores . Methodological considerations :

- Purification : AgNO₃ is added to remove residual Br⁻, preventing catalyst poisoning.

- Stability : Azide intermediates are stored as stock solutions to avoid decomposition.

Q. What computational methods are employed to predict the electronic properties of this compound derivatives?

Density Functional Theory (DFT) calculations analyze:

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict charge-transfer behavior.

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for reactivity optimization .

Case Study : DFT-guided modifications of the benzoxazole core improve binding affinity to G-quadruplex DNA (e.g., ΔG values reduced by 2.3 kcal/mol via substituent tuning) .

Q. How do crystal packing and non-covalent interactions affect the stability of this compound?

Q. What contradictions exist in reported biological activities of benzoxazole derivatives, and how can they be resolved?

While some studies report potent anticancer activity (IC₅₀: 1–5 µM), others show limited efficacy (IC₅₀ > 50 µM). Discrepancies arise from:

- Cell line variability : Sensitivity differences (e.g., HeLa vs. MCF-7).

- Substituent effects : Electron-withdrawing groups (e.g., Br) enhance cytotoxicity, while bulky groups reduce membrane permeability .

Resolution : Standardized assays (e.g., NCI-60 panel) and SAR studies are recommended for cross-study validation.

Methodological Recommendations

- Synthetic Optimization : Explore microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 150°C) .

- Crystallography : Use low-temperature (100 K) X-ray diffraction to minimize thermal motion artifacts .

- Toxicity Screening : Prioritize derivatives with logP < 3.5 to balance lipophilicity and solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.